Cyclopentyne Cyclopentyne
Brand Name: Vulcanchem
CAS No.: 1120-58-7
VCID: VC19768372
InChI: InChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2
SMILES:
Molecular Formula: C5H6
Molecular Weight: 66.10 g/mol

Cyclopentyne

CAS No.: 1120-58-7

Cat. No.: VC19768372

Molecular Formula: C5H6

Molecular Weight: 66.10 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyne - 1120-58-7

Specification

CAS No. 1120-58-7
Molecular Formula C5H6
Molecular Weight 66.10 g/mol
IUPAC Name cyclopentyne
Standard InChI InChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2
Standard InChI Key CPGPQFYAGKHQTB-UHFFFAOYSA-N
Canonical SMILES C1CC#CC1

Introduction

Structural Characteristics of Cyclopentyne

Molecular Geometry and Bond Strain

Cyclopentyne’s defining feature is its five-membered ring system incorporating a carbon-carbon triple bond. The ideal linear geometry of an alkyne (180180^\circ) conflicts sharply with the 108108^\circ internal angles of a regular pentagon, resulting in significant angle strain. Computational studies using the PCM(THF)/M06-2X/6-311+G(2d,p) method reveal that cyclopentyne’s internal ring angles deviate to approximately 116116^\circ, far from the linear ideal . This distortion generates a calculated strain energy of 74kcal mol174 \, \text{kcal mol}^{-1}, nearly double that of cyclohexyne (44kcal mol144 \, \text{kcal mol}^{-1}) . The strain arises from both angle deformation and torsional effects, rendering cyclopentyne one of the most reactive small-ring alkynes.

Electronic Structure and Reactivity

Table 1: Structural Parameters of Cyclopentyne

ParameterValueMethod/Reference
Molecular FormulaC5H6\text{C}_5\text{H}_6Experimental
Strain Energy74kcal/mol74 \, \text{kcal/mol}PCM(THF)/M06-2X
Internal Angle (C-C≡C-C)116116^\circComputational
Bond Length (C≡C)1.20A˚1.20 \, \text{Å}Theoretical Model

Synthesis of Cyclopentyne

Haloalkane Elimination

The most widely employed synthesis involves dehydrohalogenation of cyclopentyl dihalides. Treating 1,2-dibromocyclopentane with a strong base (e.g., KOC(CH3)3\text{KOC}(\text{CH}_3)_3) induces a two-step elimination:

  • Formation of a Vinyl Halide Intermediate: Initial base-mediated deprotonation generates a cyclopentene derivative.

  • Triple Bond Formation: A second elimination step extrudes HX, yielding cyclopentyne . This method, while straightforward, often requires low temperatures (78C-78^\circ \text{C}) to mitigate premature decomposition .

Ring Expansion and Photochemical Routes

Alternative strategies circumvent the limitations of elimination chemistry:

  • Ring Expansion: Medina et al. demonstrated that silyl triflate precursors undergo fluoride-induced desilylation to generate cyclopentyne intermediates, which are trapped in situ with heteroatomic nucleophiles .

  • Photodecomposition: UV irradiation of diazocyclopentadienes induces nitrogen extrusion, forming cyclopentyne transiently. This method avoids strong bases but requires specialized equipment .

Table 2: Synthetic Methods for Cyclopentyne

MethodPrecursorConditionsKey Reference
Haloalkane Elimination1,2-DibromocyclopentaneKOCEt3\text{KOCEt}_3, 78C-78^\circ \text{C}
Ring ExpansionSilyl TriflatesCsF\text{CsF}, THF, RT
PhotodecompositionDiazocyclopentadienesUV Light (254nm254 \, \text{nm})

Physicochemical Properties

Thermal Stability and Decomposition

Cyclopentyne’s instability necessitates in situ generation and immediate trapping. At ambient temperatures, it undergoes rapid trimerization to benzene derivatives or [2+2] cycloadditions with itself . Differential Scanning Calorimetry (DSC) studies estimate a half-life of <1min<1 \, \text{min} at 25C25^\circ \text{C} .

Spectroscopic Characterization

Despite its transient nature, cyclopentyne has been characterized indirectly:

  • IR Spectroscopy: Stretching frequencies for the C≡C bond appear at 2100cm1\sim 2100 \, \text{cm}^{-1}, redshifted compared to linear alkynes (2260cm12260 \, \text{cm}^{-1}) due to strain .

  • NMR Spectroscopy: Trapping as a platinum complex (Pt(PPh3)2(η2-C5H6)\text{Pt}(\text{PPh}_3)_2(\eta^2\text{-C}_5\text{H}_6)) reveals 1H^1\text{H} NMR resonances at δ2.83.1ppm\delta 2.8–3.1 \, \text{ppm} for allylic protons .

Reactivity and Chemical Behavior

Cycloaddition Reactions

Cyclopentyne participates in diverse cycloadditions, often outperforming less-strained alkynes:

  • [2+2] Cycloadditions: Reaction with alkenes yields cyclobutane derivatives. For example, styrene forms bicyclo[3.2.0]hept-6-ene in 65%65\% yield .

  • Diels-Alder Reactions: Dienes such as 1,3-butadiene undergo [4+2] cycloadditions to generate bicyclo[2.2.1]hept-2-ene frameworks, pivotal in natural product synthesis .

Nucleophilic Additions

The distortion/interaction model explains regioselectivity in nucleophilic attacks. Computational studies show that nucleophiles preferentially attack the more linear alkyne terminus (lower distortion energy). For example, methanol adds to 3-methoxycyclopentyne exclusively at the less-substituted carbon .

Computational Insights

Distortion/Interaction Analysis

The distortion/interaction model partitions activation energy into two components:

  • Distortion Energy: Energy required to deform reactants into transition-state geometries.

  • Interaction Energy: Stabilizing interactions between distorted fragments.
    For cyclopentyne, the high distortion energy (74kcal/mol\sim 74 \, \text{kcal/mol}) dominates, making reactions highly exothermic once the transition state is surmounted .

Comparative Strain Analysis

Table 3: Strain Energies of Cycloalkynes

CompoundStrain Energy (kcal/mol\text{kcal/mol})Internal Angle (^\circ)
Cyclopentyne74116
Cyclohexyne44138
Cyclooctyne18160

Applications in Organic Synthesis

Heterocycle Construction

Cyclopentyne serves as a linchpin in synthesizing bicyclic heterocycles. Trapping with azides or nitriles yields triazoles or pyridines, respectively . For instance, reaction with benzyl azide produces a 1,2,3-triazole-fused cyclopentane in 72%72\% yield .

Natural Product Synthesis

Although direct applications remain limited, cyclopentyne’s reactivity mirrors that of cyclohexyne, which has been employed in total syntheses. The Carreira group’s use of cyclohexyne in guanacastepene synthesis suggests potential strategies for cyclopentyne-mediated fragment couplings .

Challenges and Future Directions

Stabilization Strategies

Current research focuses on stabilizing cyclopentyne via:

  • Transition Metal Complexation: Platinum or gold complexes slow decomposition, enabling isolation .

  • Steric Shielding: Bulky substituents (e.g., tris(tert-butyl)cyclopentyne) hinder oligomerization .

Unexplored Reactivity

Future studies may explore:

  • Catalytic Asymmetric Reactions: Chiral ligands could induce enantioselectivity in cyclopentyne cycloadditions.

  • Bioorthogonal Chemistry: Strain-promoted reactions with tetrazines or azides under physiological conditions .

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